molecular formula C14H12N2O2S B12128327 Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- CAS No. 1223-21-8

Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]-

Katalognummer: B12128327
CAS-Nummer: 1223-21-8
Molekulargewicht: 272.32 g/mol
InChI-Schlüssel: ALYXWVGLKMCPLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- is a chemical compound with the molecular formula C14H12N2O2S. It is known for its unique structure, which includes a benzoic acid moiety substituted with a phenylamino and thioxomethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- typically involves the reaction of benzoic acid derivatives with phenylamine and thioxomethylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process would be optimized for yield and purity, often involving steps like recrystallization or chromatography to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce methylated derivatives .

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- involves its interaction with molecular targets such as enzymes or receptors. The phenylamino and thioxomethyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

1223-21-8

Molekularformel

C14H12N2O2S

Molekulargewicht

272.32 g/mol

IUPAC-Name

3-(phenylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C14H12N2O2S/c17-13(18)10-5-4-8-12(9-10)16-14(19)15-11-6-2-1-3-7-11/h1-9H,(H,17,18)(H2,15,16,19)

InChI-Schlüssel

ALYXWVGLKMCPLO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.